Methyl 4-amino-5-bromo-2-methoxybenzoate
Overview
Description
“Methyl 4-amino-5-bromo-2-methoxybenzoate” is a chemical compound with the CAS Number: 111049-68-4 . It has a molecular weight of 260.09 and its IUPAC name is this compound . It is used as an intermediate in the synthesis of Metoclopramide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrNO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,11H2,1-2H3
. This indicates the presence of a methoxy (-OCH3), a bromine (Br), and an amino (NH2) functional group in the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 152 - 154°C .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Methyl 4-amino-5-bromo-2-methoxybenzoate is used in the synthesis of various pharmaceutical intermediates. For instance, it is used in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a medication used to treat schizophrenia (Wang Yu, 2008).
Photodynamic Therapy for Cancer Treatment
Compounds structurally related to this compound have been explored for their potential in photodynamic therapy, a treatment method for cancer. A study on zinc phthalocyanine substituted with bromophenol derivatives, similar in structure to this compound, showed high singlet oxygen quantum yield, making them promising for photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antimicrobial Research
Some research has explored the antimicrobial properties of derivatives of this compound. In one study, novel 1,2,4-triazole derivatives synthesized from compounds structurally similar to this compound exhibited both diuretic and antidiuretic effects, indicating potential biological activity (T. V. Kravchenko, 2018).
Development of Serotonin Receptor Ligands
Research on benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid, a compound similar to this compound, found them to be potent 5-HT4 receptor agonists. These compounds showed potential as pharmaceutical agents for gastrointestinal disorders (D. Yang et al., 1997).
Synthesis of Anti-Cancer Drugs
this compound and its derivatives are key intermediates in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, a crucial enzyme in DNA synthesis (Cao Sheng-li, 2004).
Drug Metabolite Synthesis and Detection
It has been used in synthesizing metabolites of drugs like metoclopramide for detecting their presence in human urine (V. Maurich, M. De Amici, & C. De Micheli, 1994).
Safety and Hazards
“Methyl 4-amino-5-bromo-2-methoxybenzoate” is classified under the GHS07 hazard class . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRIXJSGJTGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377634 | |
Record name | methyl 4-amino-5-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821126 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
111049-68-4 | |
Record name | methyl 4-amino-5-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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